molecular formula C21H19BrN2O5S B305761 2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide

2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No. B305761
M. Wt: 491.4 g/mol
InChI Key: IHFMLNCRBRQHJZ-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide, also known as Compound 1, is a thiazolidinedione derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in cancer cell growth, inflammation, and insulin resistance. It has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of pro-inflammatory cytokines. It has also been shown to inhibit the activity of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of insulin sensitivity. It has also been shown to have antioxidant properties and to regulate lipid metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 in lab experiments is its potential therapeutic applications, which make it a promising compound for drug development. However, one limitation is the lack of information on its toxicity and side effects, which may limit its use in clinical trials.

Future Directions

For research on 2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 include further studies on its mechanism of action and toxicity, as well as its potential therapeutic applications in other diseases such as Alzheimer’s and Parkinson’s disease. Additionally, research on the synthesis of analogs of 2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 may lead to the development of more potent compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of 2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 has been achieved using different methods, including the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 2,4-thiazolidinedione and N-(2,6-dimethylphenyl)acetamide in the presence of a catalyst. Another method involves the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 2,4-thiazolidinedione followed by the reaction with N-(2,6-dimethylphenyl)acetamide in the presence of a base.

Scientific Research Applications

2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. In one study, 2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-diabetic effects by increasing insulin sensitivity.

properties

Product Name

2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C21H19BrN2O5S

Molecular Weight

491.4 g/mol

IUPAC Name

2-[(5Z)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C21H19BrN2O5S/c1-11-5-4-6-12(2)19(11)23-18(26)10-24-20(27)17(30-21(24)28)8-13-7-16(29-3)15(25)9-14(13)22/h4-9,25H,10H2,1-3H3,(H,23,26)/b17-8-

InChI Key

IHFMLNCRBRQHJZ-IUXPMGMMSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3Br)O)OC)/SC2=O

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3Br)O)OC)SC2=O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3Br)O)OC)SC2=O

Origin of Product

United States

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